molecular formula C21H20N2O3 B11698290 (5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11698290
M. Wt: 348.4 g/mol
InChI Key: RMQVVMUOMBCJLD-LDADJPATSA-N
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Description

(5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a 4-methylphenyl group and a 4-(propan-2-yl)benzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the 4-methylphenyl and 4-(propan-2-yl)benzylidene groups through various organic reactions. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Substitution Reactions:

    Aldol Condensation: The 4-(propan-2-yl)benzylidene moiety can be introduced through an aldol condensation reaction between an appropriate aldehyde and ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H20N2O3/c1-13(2)16-8-6-15(7-9-16)12-18-19(24)22-21(26)23(20(18)25)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,22,24,26)/b18-12+

InChI Key

RMQVVMUOMBCJLD-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)C(=O)NC2=O

Origin of Product

United States

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